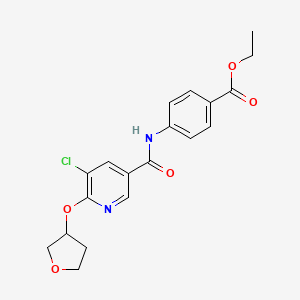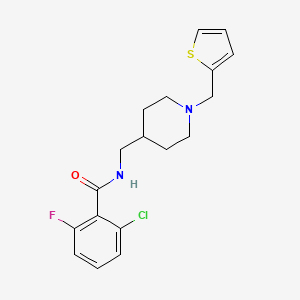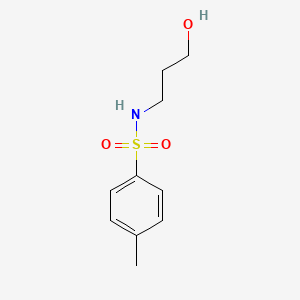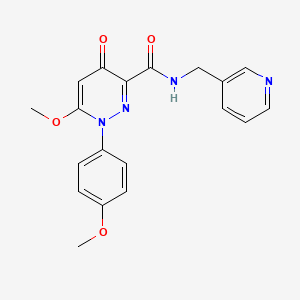
3,4-dimethoxy-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3,4-dimethoxy-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzenesulfonamide" is a sulfonamide derivative, which is a class of compounds known for their diverse biological activities. Sulfonamides are often explored for their potential as therapeutic agents, particularly as antimicrobial and anticancer compounds. The structure of this compound suggests it may have interesting interactions with biological targets due to the presence of a pyrazole ring, a pyridine moiety, and dimethoxy groups on the benzenesulfonamide framework.
Synthesis Analysis
The synthesis of sulfonamide derivatives typically involves the reaction of sulfonyl chlorides with amines or the reaction of sulfonamides with various electrophiles. In the context of the provided papers, similar sulfonamide compounds have been synthesized using substituted benzaldehydes and hydrazinobenzenesulfonamide as starting materials . Another approach involves the reaction of mesitylene sulfonyl chloride with amines followed by further functionalization . These methods could potentially be adapted for the synthesis of the compound , although the specific synthetic route for this compound is not detailed in the provided papers.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonamide group (-SO2NH2) attached to an aromatic ring. The compound has additional functional groups, such as the dimethoxy groups on the benzene ring and the pyrazole and pyridine rings, which could influence its binding affinity and selectivity towards biological targets. The presence of these heterocyclic rings is known to contribute to the biological activity of such molecules .
Chemical Reactions Analysis
Sulfonamide compounds can participate in various chemical reactions, including hydrolysis, nucleophilic substitution, and electrophilic aromatic substitution. The reactivity of the sulfonamide group can be influenced by the substituents on the aromatic ring. For instance, electron-donating groups such as methoxy can increase the electron density on the ring, potentially affecting the reactivity of the compound . The specific chemical reactions that the compound "3,4-dimethoxy-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzenesulfonamide" may undergo are not detailed in the provided papers.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of dimethoxy groups is likely to affect the solubility of the compound in organic solvents, while the heterocyclic rings may contribute to its stability and melting point. The specific properties of the compound are not discussed in the provided papers, but similar compounds have been shown to possess cytotoxic activities and the ability to inhibit enzymes like carbonic anhydrase .
Wissenschaftliche Forschungsanwendungen
Synthesis and Medicinal Chemistry
- Synthesis of Azole, Pyrimidine, Pyran, and Furan Derivatives : A study explored the synthesis of various derivatives, including benzenesulfonamide, for potential applications in medicinal chemistry (Farag et al., 2011).
- Inhibition of Carbonic Anhydrases : Research on benzenesulfonamide derivatives investigated their role as inhibitors of human carbonic anhydrase isoforms, which is crucial in designing drugs for various diseases (Vaškevičienė et al., 2019).
- Anti-Breast Cancer Evaluation : A study synthesized N-(Guanidinyl)benzenesulfonamides and evaluated their anti-cancer activity, specifically against breast cancer cell lines (Ghorab et al., 2014).
- Antimicrobial Potential : The synthesis and evaluation of pyrazolo[3,4-b]pyridine derivatives with benzenesulfonamide and trifluoromethyl moieties were reported for their potential in antimicrobial applications (Chandak et al., 2013).
Molecular and Structural Studies
- Structural Design for Kinase Inhibition : A series of benzenesulfonamides were designed to selectively inhibit ZAK kinase, showing potential for therapeutic application in diseases like cardiac hypertrophy (Chang et al., 2017).
- Sulfonylurea Derivatives for Antidiabetic Activity : The preparation of sulfonylurea derivatives of pyrazoles showed potential antidiabetic activity, highlighting the compound's relevance in diabetes treatment (Soliman, 1979).
- Metal Coordination Ligands : Research on N-[2-(Pyridin-2-yl)ethyl]-derivatives of methane-, benzene-, and toluenesulfonamide explored their role as ligands for metal coordination, important in the development of coordination compounds (Jacobs et al., 2013).
Novel Applications and Studies
- Synthesis and Antioxidant Activities : The synthesis and characterization of Celecoxib derivatives, including those related to benzenesulfonamide, were studied for their potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities (Küçükgüzel et al., 2013).
- Antimicrobial Agents Synthesis : A study focused on synthesizing new sulfonamide derivatives and evaluating their antimicrobial properties, contributing to the development of new antimicrobials (Abbas et al., 2017).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3,4-dimethoxy-N-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4S/c1-22-16(8-9-20-22)15-6-4-13(11-19-15)12-21-27(23,24)14-5-7-17(25-2)18(10-14)26-3/h4-11,21H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CICBGHKNUFMDJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=NC=C(C=C2)CNS(=O)(=O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethoxy-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-fluorophenoxy)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propanamide](/img/structure/B2506637.png)
![4-(Methylamino)-2-[(4-methylbenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B2506638.png)


![2-(2,5-dimethylfuran-3-carbonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2506642.png)
![Methyl 2-[(2-phenylimidazo[1,2-a]pyrimidin-3-yl)sulfanyl]benzoate](/img/structure/B2506643.png)
![N-(4-ethoxyphenyl)-2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2506644.png)
![3-(furan-2-ylmethyl)-2-(((5-hydroxy-1H-pyrazol-3-yl)methyl)thio)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/no-structure.png)
![2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2506646.png)
![2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(4-methoxybenzyl)acetamide](/img/structure/B2506649.png)



![1-(2-Bromoethyl)-3-[(2-methylpropan-2-yl)oxy]cyclobutane](/img/structure/B2506658.png)